molecular formula C22H25N3O3S2 B2468838 1-[4-(azepane-1-sulfonyl)benzoyl]-2-(ethylsulfanyl)-1H-1,3-benzodiazole CAS No. 496776-63-7

1-[4-(azepane-1-sulfonyl)benzoyl]-2-(ethylsulfanyl)-1H-1,3-benzodiazole

Cat. No.: B2468838
CAS No.: 496776-63-7
M. Wt: 443.58
InChI Key: REDBTGQIAQBRNB-UHFFFAOYSA-N
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Description

1-[4-(azepane-1-sulfonyl)benzoyl]-2-(ethylsulfanyl)-1H-1,3-benzodiazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodiazole core, an azepane sulfonyl group, and an ethylsulfanyl substituent, which contribute to its distinct chemical properties.

Scientific Research Applications

1-[4-(azepane-1-sulfonyl)benzoyl]-2-(ethylsulfanyl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

The synthesis of 1-[4-(azepane-1-sulfonyl)benzoyl]-2-(ethylsulfanyl)-1H-1,3-benzodiazole involves multiple steps, typically starting with the preparation of the benzodiazole core. This can be achieved through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives. The azepane sulfonyl group is introduced via sulfonylation reactions, while the ethylsulfanyl substituent is added through thiolation reactions. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(azepane-1-sulfonyl)benzoyl]-2-(ethylsulfanyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodiazole ring, leading to the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[4-(azepane-1-sulfonyl)benzoyl]-2-(ethylsulfanyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Compared to other benzodiazole derivatives, 1-[4-(azepane-1-sulfonyl)benzoyl]-2-(ethylsulfanyl)-1H-1,3-benzodiazole stands out due to its unique combination of functional groups. Similar compounds include:

    1-[4-(azepane-1-sulfonyl)benzenesulfonyl]-1H-1,3-benzodiazole: Differing by the presence of a benzenesulfonyl group instead of a benzoyl group.

    1-[4-(azepane-1-sulfonyl)benzoyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole: Differing by the presence of a methylsulfanyl group instead of an ethylsulfanyl group

Properties

IUPAC Name

[4-(azepan-1-ylsulfonyl)phenyl]-(2-ethylsulfanylbenzimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-2-29-22-23-19-9-5-6-10-20(19)25(22)21(26)17-11-13-18(14-12-17)30(27,28)24-15-7-3-4-8-16-24/h5-6,9-14H,2-4,7-8,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDBTGQIAQBRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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